5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H11Cl2N3S and its molecular weight is 336.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : A similar triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, was found to be a very effective inhibitor for the corrosion of mild steel in acidic media. It showed high inhibition efficiencies, suggesting the potential of such compounds in corrosion protection (Lagrenée et al., 2002).
Antimicrobial Activities : Some 1,2,4-triazole derivatives have shown promising antimicrobial activities. The study involved synthesizing various triazole derivatives and testing their effectiveness against microorganisms. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity : Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, synthesized from 1-amino-2-pyrid-3-yl-5-(2-benzoylethylthio)-s-triazole, showed notable in vitro antitumor activity. These results suggest that 1,2,4-triazole derivatives might be valuable in cancer research (Hu et al., 2008).
Biological Activity and Synthesis : Schiff base sulfur ether derivatives containing 1,2,4-triazole unit have been synthesized and shown to possess significant antifungal activity. This highlights the potential biological applications of such compounds in addressing fungal infections (Yu-gu, 2015).
Adsorption Studies : The adsorption behavior of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid has been studied. These derivatives, including 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, were effective in inhibiting corrosion, which is relevant for applications in material protection (Bentiss et al., 2007).
Synthesis and Crystal Structure : The synthesis and structural analysis of novel sulfone derivatives containing 1,2,4-triazole moieties have been reported. Such studies are crucial for understanding the chemical properties of triazole derivatives and their potential applications (Xu et al., 2010).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c16-11-3-1-10(2-4-11)15-18-14(19-20-15)9-21-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFYIAMZMFFEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CSC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.